molecular formula C24H28N2O2 B14799657 4-benzyl-2-(4-benzyl-5,5-dimethyl-4H-1,3-oxazol-2-yl)-5,5-dimethyl-4H-1,3-oxazole

4-benzyl-2-(4-benzyl-5,5-dimethyl-4H-1,3-oxazol-2-yl)-5,5-dimethyl-4H-1,3-oxazole

Cat. No.: B14799657
M. Wt: 376.5 g/mol
InChI Key: CDXULNGCHONLGE-UHFFFAOYSA-N
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Description

(4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a complex organic compound known for its unique structural properties This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzylamine with a suitable diketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
  • (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
  • (4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole

Uniqueness

What sets (4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of dibenzyl and tetramethyl groups enhances its stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

4-benzyl-2-(4-benzyl-5,5-dimethyl-4H-1,3-oxazol-2-yl)-5,5-dimethyl-4H-1,3-oxazole

InChI

InChI=1S/C24H28N2O2/c1-23(2)19(15-17-11-7-5-8-12-17)25-21(27-23)22-26-20(24(3,4)28-22)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3

InChI Key

CDXULNGCHONLGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N=C(O1)C2=NC(C(O2)(C)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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